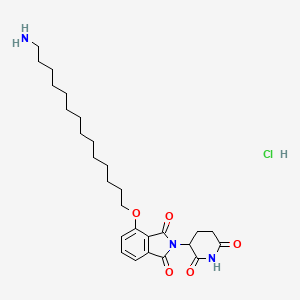

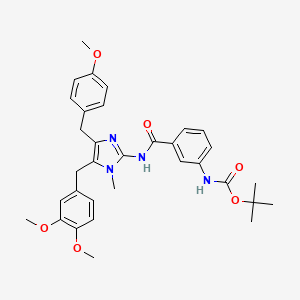

![molecular formula C29H24N4O4S B10861497 N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

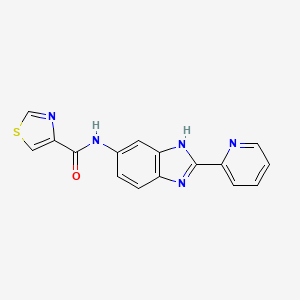

JS25 es un inhibidor covalente y selectivo de la tirosina quinasa de Bruton (BTK), un miembro de la subfamilia de quinasas citoplasmáticas TEC. BTK juega un papel crucial en la regulación inmunitaria y es activada por las quinasas Src. JS25 ha demostrado un potencial significativo en el tratamiento de varios cánceres hematológicos, como la leucemia, el linfoma y el mieloma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de JS25 implica múltiples pasos, incluida la formación de enlaces covalentes con residuos específicos de aminoácidos en la proteína diana. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación de estos enlaces covalentes .

Métodos de producción industrial

La producción industrial de JS25 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

JS25 experimenta varias reacciones químicas, que incluyen:

Enlace covalente: JS25 forma enlaces covalentes con residuos específicos de aminoácidos en la proteína diana, como la cisteína.

Oxidación y reducción: Estas reacciones pueden ocurrir durante la síntesis y degradación de JS25.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de JS25 incluyen disolventes orgánicos, catalizadores y residuos específicos de aminoácidos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Principales productos formados

El principal producto formado a partir de las reacciones que involucran JS25 es el complejo unido covalentemente con la proteína diana, que inhibe la actividad de BTK y otras quinasas relacionadas .

Aplicaciones Científicas De Investigación

JS25 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una sonda para estudiar mecanismos de enlace covalente e inhibición de quinasas.

Biología: Investigado por su papel en la regulación inmunitaria y las vías de señalización celular.

Industria: Utilizado en el desarrollo de nuevos inhibidores selectivos de quinasas y enfoques terapéuticos.

Mecanismo De Acción

JS25 ejerce sus efectos inhibiendo selectivamente BTK mediante la unión covalente a residuos específicos de aminoácidos, como la cisteína. Esta unión previene la fosforilación de las moléculas de señalización aguas abajo, lo que lleva a la inhibición de las vías de proliferación y supervivencia celular. Los objetivos moleculares y las vías involucradas incluyen la vía de la fosfolipasa-Cγ (PLCγ), la movilización de Ca2+ y la activación de NF-κB/MAP quinasa .

Comparación Con Compuestos Similares

Compuestos similares

Ibrutinib: Otro inhibidor covalente de BTK con mecanismos de unión similares pero diferentes perfiles de selectividad.

Acalabrutinib: Un inhibidor selectivo de BTK con una estructura química y una afinidad de unión diferentes.

Singularidad de JS25

JS25 es único debido a su alta selectividad y potencia en la inhibición de BTK y otras quinasas TEC. Ha demostrado una eficacia superior en estudios preclínicos, particularmente en el tratamiento de cánceres hematológicos. Además, JS25 ha demostrado la capacidad de atravesar la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de malignidades relacionadas con el sistema nervioso central .

Propiedades

Fórmula molecular |

C29H24N4O4S |

|---|---|

Peso molecular |

524.6 g/mol |

Nombre IUPAC |

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

Clave InChI |

WPVJPKXENBARHX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

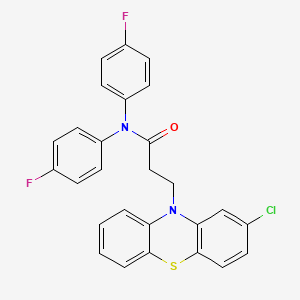

![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)

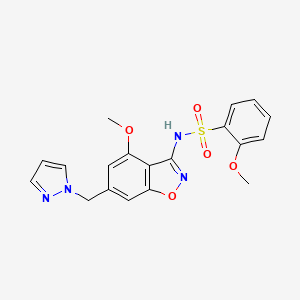

![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)